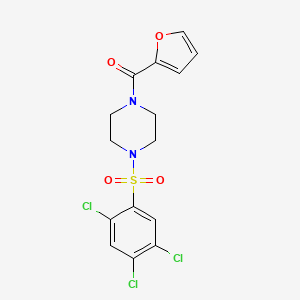

![molecular formula C19H18FN3O3S B2390880 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 865160-87-8](/img/structure/B2390880.png)

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. ABT-737 is a member of the BH3 mimetic class of drugs, which are designed to target B-cell lymphoma 2 (Bcl-2) family proteins, a group of proteins that regulate apoptosis or programmed cell death.

科学的研究の応用

Photovoltaic Efficiency and Ligand-Protein Interactions

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide and its analogs have been studied for their potential applications in photovoltaic efficiency and ligand-protein interactions. Research has shown that certain benzothiazolinone acetamide analogs exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, these compounds have demonstrated non-linear optical (NLO) activity, which is critical for the development of optical devices. Molecular docking studies have also revealed the binding interactions of these ligands with biological targets such as Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

A2B Adenosine Receptor Antagonists

Research into 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides has led to the identification of potent A2B adenosine receptor antagonists. These compounds have shown excellent potency and moderate selectivity against A2A and A1 receptors, along with favorable pharmacokinetic properties in rodents. Such findings underscore the potential of these benzothiazole derivatives in developing new treatments for diseases mediated by the A2B adenosine receptor (Cheung et al., 2010).

Metabolic Stability in PI3K/mTOR Inhibitors

In the quest to improve the metabolic stability of PI3K/mTOR inhibitors, research has focused on modifying the benzothiazole moiety. Studies have shown that replacing the benzothiazole ring with various 6,5-heterocycles can reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy. This approach has led to the development of more stable and effective PI3K/mTOR dual inhibitors, which are crucial for cancer therapy (Stec et al., 2011).

Antimicrobial and Antitumor Activity

Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial and antitumor activities. Certain compounds have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. Molecular docking studies have helped identify the most potent molecules, providing insights into the design of new antimicrobial agents. Additionally, some benzothiazole derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Anuse et al., 2019).

特性

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFTYCHREYEKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

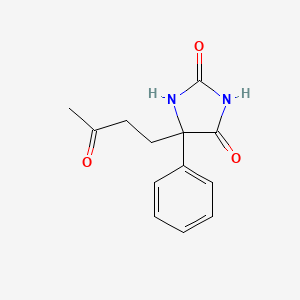

![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)

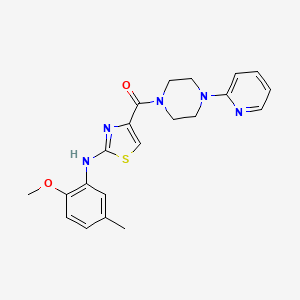

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)

![8-chloro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2390812.png)

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)

![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)